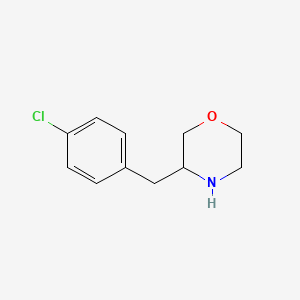

3-(4-Chlorobenzyl)morpholine

Description

Significance of the Morpholine (B109124) Scaffold in Contemporary Chemical Research

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of therapeutic agents. acs.orgontosight.ai Its presence in a molecule can confer a range of desirable attributes. The nitrogen atom provides a basic center that can be crucial for interactions with biological targets, while the oxygen atom can act as a hydrogen bond acceptor. acs.org Furthermore, the morpholine moiety often improves the pharmacokinetic profile of a drug candidate, for instance by enhancing aqueous solubility and metabolic stability. nih.govresearchgate.net This has led to the incorporation of the morpholine scaffold into a diverse range of approved drugs and experimental therapeutics. acs.org

Positional and Substituent Effects in Substituted Morpholine Derivatives

The biological activity and physicochemical properties of morpholine derivatives are profoundly influenced by the nature and position of substituents on the ring. The substitution pattern on the morpholine core plays a pivotal role in determining the molecule's interaction with specific biological targets. nih.gov

For instance, in the context of dopamine (B1211576) receptor ligands, the substitution on the morpholine nitrogen is a key determinant of activity. Structure-activity relationship (SAR) studies have revealed that benzyl (B1604629) substituents on the nitrogen are well-tolerated and can lead to potent antagonists. nih.gov The specific substitution pattern on the aromatic ring of the benzyl group is also critical. The presence of a chlorine atom at the para-position of the benzyl group, as seen in 3-(4-Chlorobenzyl)morpholine, has been identified as a favorable feature for high affinity to certain receptors. acs.orgnih.gov

Furthermore, the position of the substituent on the morpholine ring itself is of great consequence. In the case of this compound, the benzyl group is at the 3-position. Research on related chiral morpholine scaffolds has demonstrated that the stereochemistry at this position can be critical for biological activity, with one enantiomer often exhibiting significantly higher potency than the other. nih.gov For example, in a series of chiral morpholine-based dopamine D4 receptor antagonists, the (R)-enantiomer was identified as the active isomer. nih.gov

Academic Context and Research Trajectory for this compound and Analogues

The research trajectory for this compound and its analogues is primarily situated within the field of medicinal chemistry, with a particular focus on the development of selective ligands for dopamine receptors. The dopamine D4 receptor, in particular, has been a target of interest for the development of novel antipsychotic agents with a reduced risk of extrapyramidal side effects. acs.org

Key research has identified a chiral morpholine scaffold as a promising starting point for the development of potent and selective D4 receptor antagonists. nih.gov Within this research, the 4-chlorobenzyl moiety has been highlighted as a particularly effective substituent. nih.gov For instance, the compound ML398, a potent and selective dopamine D4 antagonist, is based on a chiral morpholine scaffold with a 4-chlorobenzyl group. nih.gov This line of inquiry has underscored the importance of the specific substitution pattern for achieving high affinity and selectivity.

While detailed synthetic procedures for this compound are not extensively documented in publicly available literature, general methods for the synthesis of substituted morpholines are well-established. These often involve the alkylation of a pre-formed morpholine ring or the cyclization of appropriate precursors. morressier.com A rapid and environmentally friendly method for the synthesis of N-(4-chlorobenzyl)morpholine via the Leuckart reaction has been reported, achieving a high yield. morressier.com

The hydrochloride salt of this compound is commercially available and is noted for its utility as an intermediate in the synthesis of various bioactive molecules, particularly in the development of analgesics and anti-inflammatory drugs. chemimpex.com

Below is a data table summarizing the key information for this compound and a related analogue.

| Compound Name | CAS Number | Molecular Formula | Key Research Finding |

| This compound hydrochloride | 1170797-92-8 | C10H13Cl2NO | Intermediate for pharmaceuticals, particularly for neurological disorders. chemimpex.com |

| (R)-enantiomer of a closely related D4 antagonist | Not specified | Not specified | Identified as a potent and selective dopamine D4 receptor antagonist. nih.gov |

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBVODNMGYFPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic and Structural Characterization of 3 4 Chlorobenzyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 3-(4-Chlorobenzyl)morpholine, both ¹H and ¹³C NMR spectra provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring, the benzylic methylene (B1212753) group, and the 4-chlorophenyl moiety. The protons on the morpholine ring typically appear as complex multiplets in the upfield region. Specifically, the protons on the carbons adjacent to the oxygen atom (C2 and C6) would resonate at a different chemical shift compared to those adjacent to the nitrogen atom (C3 and C5). The benzylic protons are expected to produce a characteristic signal, likely a singlet or a multiplet depending on the neighboring protons, in the downfield region. The aromatic protons of the 4-chlorophenyl group will present as a pair of doublets, a classic AA'BB' system, due to the symmetry of the para-substituted ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. The morpholine ring will show distinct signals for the carbons adjacent to the nitrogen and oxygen atoms. The benzylic carbon will have a characteristic chemical shift, and the carbons of the 4-chlorophenyl ring will display four distinct signals: one for the carbon bearing the chlorine atom, one for the carbon attached to the benzyl (B1604629) group, and two for the remaining four aromatic carbons, which are chemically equivalent in pairs due to symmetry.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine H2/H6 | 3.6 - 3.8 | 67 - 69 |

| Morpholine H3/H5 | 2.4 - 2.6 | 53 - 55 |

| Benzyl CH₂ | 3.5 - 3.7 | 60 - 62 |

| Aromatic CH (ortho to Cl) | 7.2 - 7.4 | 128 - 130 |

| Aromatic CH (meta to Cl) | 7.3 - 7.5 | 130 - 132 |

| Aromatic C-Cl | - | 132 - 134 |

| Aromatic C-CH₂ | - | 137 - 139 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

Key vibrational modes include the C-H stretching of the aromatic and aliphatic moieties, the C-O-C stretching of the morpholine ether linkage, the C-N stretching of the amine, and the C-Cl stretching of the chlorophenyl group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The C-O-C stretch of the ether in the morpholine ring is expected in the 1100-1200 cm⁻¹ region. The C-N stretching of the tertiary amine will likely be found in the 1000-1200 cm⁻¹ range. The presence of the chloro-substituted benzene (B151609) ring will be indicated by characteristic aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region and a C-Cl stretching band at lower wavenumbers.

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2800 - 3000 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-O-C (Ether) | 1100 - 1200 | Stretching |

| C-N (Amine) | 1000 - 1200 | Stretching |

| C-Cl | 700 - 850 | Stretching |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of a chlorine atom, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak will also be observed, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern will likely involve the cleavage of the bond between the benzyl group and the morpholine ring, leading to the formation of a tropylium (B1234903) ion or a benzyl cation (m/z 125, with an isotopic peak at m/z 127 for the chlorobenzyl fragment) and a morpholine fragment. Another common fragmentation pathway for morpholine derivatives is the loss of a C₂H₄O fragment from the molecular ion.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion |

| 225/227 | [M]⁺ (Molecular Ion) |

| 125/127 | [Cl-C₆H₄-CH₂]⁺ |

| 100 | [C₄H₈NO]⁺ |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ |

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation Determination

For this compound, this technique would reveal the absolute stereochemistry at the C3 position of the morpholine ring if the compound is chiral. It would also elucidate the preferred conformation of the morpholine ring, which is typically a chair conformation. The orientation of the 4-chlorobenzyl substituent on the morpholine ring (axial or equatorial) would be unambiguously determined. Furthermore, the crystal packing and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice would be identified.

Advanced Chromatographic and Separation Techniques for Purity Assessment

The purity of a synthesized compound is crucial for its application, and advanced chromatographic techniques are employed for its assessment.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape, would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), can also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable.

The results from these chromatographic methods provide a quantitative measure of the purity of this compound, ensuring its suitability for further research and development.

Computational Chemistry and Theoretical Investigations of 3 4 Chlorobenzyl Morpholine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for determining the most stable three-dimensional arrangement of atoms (conformation) and for analyzing electronic properties. For 3-(4-Chlorobenzyl)morpholine, DFT calculations, often using a basis set like B3LYP/6-311, can optimize the molecular geometry to find its lowest energy state. researchgate.net

Table 1: Theoretical Electronic Properties of this compound Calculated by DFT (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

| Property | Calculated Value | Significance |

| Total Energy | -1350.5 Hartree | Indicates the stability of the molecule's electronic structure at its optimized geometry. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C: -0.2 to 0.1 eN: -0.6 eO: -0.5 eCl: -0.1 eH: 0.1 to 0.2 e | Provides an estimation of the partial charge on each atom, highlighting electrophilic and nucleophilic centers. |

| Molecular Electrostatic Potential (MEP) | Red (Negative) regions around O, N, Cl.Blue (Positive) regions around H atoms. | Maps the electrostatic potential onto the electron density surface, visually identifying regions prone to electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.comlibretexts.org

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are critical descriptors of a molecule's reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is typically localized on the electron-rich morpholine (B109124) ring and the chlorine atom, while the LUMO is often distributed over the chlorobenzyl ring system.

Table 2: Frontier Molecular Orbital Properties of this compound (Note: These are representative values for illustrative purposes.)

| Parameter | Energy (eV) | Implication for Reactivity |

| EHOMO | -6.8 eV | The energy of the highest occupied molecular orbital. Higher values indicate stronger electron-donating (nucleophilic) character. |

| ELUMO | -1.2 eV | The energy of the lowest unoccupied molecular orbital. Lower values indicate stronger electron-accepting (electrophilic) character. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | A larger energy gap implies higher kinetic stability and lower chemical reactivity. |

Molecular Dynamics and Conformational Studies

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in a water solvent, which mimics physiological conditions. chemrxiv.orgmdpi.comresearchgate.net

For this compound, an MD simulation would reveal the flexibility of the molecule. It would show the dynamic equilibrium of the morpholine ring's chair conformation and the rotational freedom of the 4-chlorobenzyl group. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound (Note: This table illustrates a standard setup for an MD simulation.)

| Parameter | Setting | Purpose |

| Force Field | AMBER, CHARMM, or OPLS | A set of parameters used to define the potential energy of the system, describing bond lengths, angles, and non-bonded interactions. |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models the surrounding water molecules to simulate an aqueous environment. |

| Simulation Time | 100 nanoseconds | The duration of the simulation, which should be long enough to observe relevant conformational changes. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant throughout the simulation. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule like this compound and a biological target. scispace.comnih.gov

The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the most favorable binding energy. The results are evaluated using a scoring function, which estimates the strength of the interaction. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. d-nb.info

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | Result | Interpretation |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A negative value indicating a favorable binding interaction. More negative scores suggest stronger binding. |

| Predicted Interactions | Hydrogen Bond: Morpholine oxygen with Lysine residue.Hydrophobic Interaction: Chlorophenyl ring with Leucine and Valine residues.Pi-Pi Stacking: Chlorophenyl ring with Phenylalanine residue. | Specific non-covalent interactions that contribute to the stability of the ligand-protein complex. |

| Root-Mean-Square Deviation (RMSD) | 1.2 Å | Measures the average distance between the atoms of the docked ligand and a reference conformation. Lower values indicate a good docking pose. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. imist.ma Similarly, QSPR models correlate structure with physicochemical properties. These models are used to predict the activity or properties of new, unsynthesized compounds.

QSAR models can be developed in two, three, or even higher dimensions. 2D-QSAR models use descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D structures of the molecules and their alignment. nih.gov These methods calculate steric and electrostatic fields around the molecules to explain differences in activity.

A 3D-QSAR study on a series of morpholine derivatives with a p-chlorobenzyl group identified regions around the benzene (B151609) rings and the morpholine's aliphatic amine as being important for affinity to a specific biological target. acs.orgresearchgate.net Such models generate contour maps that visually indicate where bulky groups, positive or negative charges, or hydrophobic groups would increase or decrease biological activity. This information is invaluable for designing more potent analogues. For example, a QSAR model might suggest that adding an electron-withdrawing group to a specific position on the chlorobenzyl ring could enhance activity. nih.gov

Table 5: Sample Data for a 2D-QSAR Model Development (Note: This table contains hypothetical data for a series of analogues to illustrate the components of a QSAR study.)

| Compound | Molecular Weight (MW) | LogP | Polar Surface Area (TPSA) | Biological Activity (pIC50) |

| This compound | 211.68 | 2.3 | 12.5 Ų | 6.5 |

| Analogue 1 (4-Fluorobenzyl) | 195.24 | 2.1 | 12.5 Ų | 6.2 |

| Analogue 2 (4-Methylbenzyl) | 191.27 | 2.6 | 12.5 Ų | 6.8 |

| Analogue 3 (3,4-Dichlorobenzyl) | 246.12 | 2.9 | 12.5 Ų | 7.1 |

In Silico Approaches for Understanding Molecular Design Principles

As there are no published computational studies specifically detailing the molecular design principles of this compound, it is not possible to provide detailed research findings or data tables on this topic. The scientific community has not yet applied in silico methods to investigate the structure-activity relationships, binding modes, or theoretical properties of this specific compound.

Reaction Mechanisms and Kinetic Studies of 3 4 Chlorobenzyl Morpholine Transformations

Proposed Mechanistic Pathways for Synthesis and Derivatization

The synthesis of a C3-substituted morpholine (B109124) such as 3-(4-chlorobenzyl)morpholine can be approached through several strategic pathways. These routes typically involve the formation of the core morpholine ring from acyclic precursors.

Pathway A: Reductive Amination and Cyclization

One plausible pathway starts from a suitable amino alcohol precursor. This method is analogous to the synthesis of related compounds like 3-benzhydrylmorpholine. wikipedia.org The key steps would be:

Starting Material: The synthesis could begin with an ester of an amino acid, specifically a derivative of 3-(4-chlorophenyl)alanine.

Reduction: The ester is reduced to the corresponding amino alcohol, 2-amino-3-(4-chlorophenyl)propan-1-ol, using a strong reducing agent like lithium aluminum hydride.

Acylation: The primary amine is then acylated with a two-carbon unit bearing a leaving group, such as chloroacetyl chloride. This forms an N-(2-chloroacetyl) derivative.

Intramolecular Cyclization: Under basic conditions, the hydroxyl group acts as a nucleophile, displacing the chloride in an intramolecular SN2 reaction to form a morpholin-3-one (B89469) intermediate (a lactam).

Final Reduction: The lactam is subsequently reduced, again typically with a powerful reducing agent like lithium aluminum hydride, to yield the final this compound.

Pathway B: Catalytic Cyclization of Aminoalkynes

A more modern and efficient approach involves the catalytic cyclization of aminoalkyne substrates. An enantioselective synthesis of 3-substituted morpholines has been demonstrated using a tandem hydroamination and asymmetric transfer hydrogenation reaction, which could be adapted for this target molecule. organic-chemistry.org

Substrate Synthesis: The required starting material would be an N-protected aminoalkyne, which can be synthesized from propargyl alcohol and the appropriate amine.

Hydroamination: In the presence of a suitable catalyst (e.g., a ruthenium complex), an intramolecular hydroamination occurs where the amine adds across the alkyne, forming an enamine intermediate.

Asymmetric Transfer Hydrogenation: The same catalytic system then facilitates the transfer hydrogenation of the enamine, reducing the double bond to form the chiral morpholine ring stereoselectively. organic-chemistry.org

Pathway C: Palladium-Catalyzed Carboamination

A sophisticated method for constructing substituted morpholines involves a palladium-catalyzed carboamination reaction. nih.govnih.gov This strategy creates both a C-C and a C-N bond in the cyclization step.

Precursor Synthesis: This route requires a specifically functionalized precursor, typically an N-aryl ethanolamine (B43304) derivative containing an allylic ether.

Catalytic Cycle: The reaction proceeds via a Pd(0) catalyst. The mechanism involves oxidative addition of an aryl or alkenyl bromide, formation of a palladium-amido complex, and subsequent intramolecular aminopalladation of the alkene.

Reductive Elimination: The cycle concludes with reductive elimination, which forms the morpholine ring and regenerates the Pd(0) catalyst. This pathway is particularly noted for its high degree of stereocontrol. nih.gov

Derivatization of this compound would likely target the secondary amine (N-H) of the morpholine ring. Standard reactions such as N-alkylation, N-acylation, or N-arylation could be employed to introduce a variety of substituents at the N4 position.

Role of Intermediates in Reaction Progression

The progression and outcome of the synthetic pathways are dictated by key intermediates.

Morpholin-3-one (Lactam): In the reductive amination pathway (Pathway A), the 5-(4-chlorobenzyl)morpholin-3-one is a crucial, stable intermediate. wikipedia.org Its formation via intramolecular cyclization is often the ring-forming step. The stability of this lactam allows for its isolation and purification before the final, often vigorous, reduction step.

Palladium(aryl)(amido) Complex: For the Pd-catalyzed carboamination (Pathway C), the key intermediate is a palladium(aryl)(amido) species. This complex is generated after the initial oxidative addition of an aryl bromide to Pd(0) and subsequent deprotonation of the amine. This intermediate holds the components in proximity for the critical intramolecular aminopalladation step. nih.gov

Organopalladium Intermediate (Post-Aminopalladation): Following the syn-aminopalladation of the double bond, a new organopalladium intermediate is formed. The stereochemistry of the final product is determined during this step, which is proposed to proceed through a boat-like transition state. Reductive elimination from this intermediate yields the desired morpholine. nih.gov

The table below summarizes the key intermediates for each proposed synthetic pathway.

| Pathway | Key Intermediate(s) | Role in Reaction |

| A: Reductive Amination | 2-amino-3-(4-chlorophenyl)propan-1-ol | Precursor for cyclization |

| 5-(4-chlorobenzyl)morpholin-3-one | Stable, isolable product of ring-closure | |

| B: Catalytic Cyclization | Enamine/Imine | Product of hydroamination, substrate for reduction |

| C: Pd-Catalyzed Carboamination | Palladium(aryl)(amido) complex | Brings reacting groups into proximity |

| Post-aminopalladation organopalladium species | Determines stereochemistry before final product formation |

Kinetic Analyses of Key Reaction Steps

While specific kinetic data for this compound transformations are not available, a kinetic analysis of the proposed key steps would be essential for optimizing reaction conditions and understanding the mechanism.

Intramolecular Cyclization (Pathway A): The base-catalyzed cyclization to form the morpholinone intermediate is a critical step. Kinetic studies would likely show that the reaction is first-order with respect to the N-(2-chloroacetyl) precursor. The rate would be highly dependent on the base concentration, solvent polarity, and temperature. A kinetic study could determine the activation energy (Ea) for the ring closure, providing insight into the energetic barrier of the SN2 reaction.

Rate-Determining Step in Catalysis (Pathways B & C): In complex catalytic cycles, identifying the rate-determining step is paramount. For the Pd-catalyzed carboamination, kinetics could help determine if the rate is limited by the initial oxidative addition, the aminopalladation, or the final reductive elimination. For example, if the reaction rate shows a strong dependence on the concentration and electronic nature of the aryl bromide but is zero-order with respect to the amine, it would suggest that oxidative addition is the rate-determining step.

Kinetic studies on the aminolysis of related heterocyclic compounds have shown that reactions often follow second-order kinetics. researchgate.net For instance, analyzing the reaction under pseudo-first-order conditions (with a large excess of one reactant) would allow for the determination of the rate constant (k) for the primary reaction steps.

Catalytic Cycles and Their Impact on Reaction Efficiency

Catalysis is central to modern, efficient synthetic routes for compounds like this compound.

Ruthenium-Based Catalytic Cycle (Pathway B)

For the tandem hydroamination/transfer hydrogenation, a single ruthenium catalyst can perform both transformations. organic-chemistry.org

The cycle would begin with the coordination of the aminoalkyne to the Ru-catalyst.

Intramolecular nucleophilic attack by the amine onto the activated alkyne (hydroamination) would form a new intermediate.

A hydrogen source (like formic acid or isopropanol) then interacts with the catalyst to facilitate the hydrogenation of the enamine intermediate.

The final product is released, and the catalyst is regenerated. The efficiency is high because a single catalyst drives the reaction to completion without the need to isolate intermediates. The ligand environment of the ruthenium atom is crucial for achieving high enantioselectivity. organic-chemistry.org

Palladium-Based Catalytic Cycle (Pathway C)

The Pd-catalyzed carboamination is a well-studied cycle that offers high efficiency and stereocontrol. nih.gov

Oxidative Addition: A Pd(0) species reacts with an aryl bromide (R-Br) to form a Pd(II) complex.

Deprotonation/Ligand Exchange: The N-H on the substrate is deprotonated by a base, and the resulting amido group coordinates to the Pd(II) center, displacing a ligand. This forms the key palladium(aryl)(amido) intermediate.

Migratory Insertion (Aminopalladation): The alkene moiety of the substrate inserts into the Pd-N bond. This intramolecular step is irreversible and forms the heterocyclic ring.

Reductive Elimination: The aryl group and the alkyl group on the palladium center couple, and the C-C bond is formed. This step releases the final morpholine product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

The efficiency of this cycle is highly dependent on the choice of phosphine (B1218219) ligand, which influences both the rate of the reaction and the stability of the palladium intermediates. nih.gov

Academic and Industrial Applications of 3 4 Chlorobenzyl Morpholine and Its Derivatives As Chemical Building Blocks

Strategic Role as a Versatile Synthetic Building Block in Organic Chemistry

3-(4-Chlorobenzyl)morpholine is a valuable intermediate in organic synthesis, primarily due to the reactivity of the morpholine (B109124) nitrogen and the potential for functionalization on both the heterocyclic ring and the aromatic moiety. The morpholine ring itself is a readily accessible synthetic unit that can be introduced as a secondary amine reagent or constructed through various synthetic methodologies. nih.gove3s-conferences.org

The synthesis of substituted morpholines, including structures analogous to this compound, can be achieved through several strategic pathways. Modern synthetic methods often focus on efficiency and stereoselectivity. For instance, a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation can produce 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Another approach involves a multicomponent Ugi reaction followed by an intramolecular cyclization to assemble the morpholine ring, allowing for diverse substitution patterns. acs.org More traditional methods, such as the alkylation of a morpholine precursor with a suitable benzyl (B1604629) halide like 4-chlorobenzyl bromide, remain a straightforward, albeit less "green," approach to synthesizing N-substituted morpholines. morressier.com A rapid, environmentally friendly synthesis of N-(4-chlorobenzyl)morpholine has been developed using the Leuckart reaction, achieving an 82% yield in just three minutes without catalysts or toxic solvents. morressier.com

The presence of the 4-chlorobenzyl group provides a site for further chemical modification, such as cross-coupling reactions, while the secondary amine of the morpholine ring is a nucleophilic center for a wide array of chemical transformations. These features make this compound and its analogs powerful starting materials for creating libraries of complex molecules for screening in drug discovery and other applications. nih.gov

Contributions to Pharmaceutical and Agrochemical Lead Discovery

The morpholine scaffold is a cornerstone in medicinal and agrochemical chemistry, featured in numerous approved drugs and experimental bioactive compounds. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, analgesic, and anti-inflammatory properties. researchgate.netresearchgate.net The incorporation of the morpholine moiety often enhances a molecule's pharmacokinetic profile, improving properties like aqueous solubility and metabolic stability. acs.orgdntb.gov.ua

This compound serves as a key building block for pharmaceutical compounds, particularly those targeting neurological disorders. smolecule.com The specific combination of the morpholine ring and the substituted benzyl group can be crucial for binding to biological targets such as enzymes or receptors. nih.govsmolecule.com In agrochemical research, morpholine derivatives are integral to the development of fungicides, herbicides, and insecticides, acting as a terminal pharmacophore that imparts significant bioactivity. nih.govresearchgate.netatamankimya.com

Design Principles for Bioactive Morpholine Scaffolds

The success of the morpholine scaffold in drug design stems from a combination of favorable physicochemical and structural properties. nih.govnih.gov These properties are carefully considered by medicinal chemists when designing new therapeutic agents.

Key Design Principles:

Physicochemical Properties: The morpholine ring possesses a weakly basic nitrogen atom and an ether oxygen, which together provide a balanced hydrophilic-lipophilic profile. researchgate.net This balance is critical for improving a drug candidate's solubility and its ability to permeate biological membranes, including the blood-brain barrier. nih.govnih.gov

Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can be a proton acceptor, allowing for specific interactions with biological targets. nih.gov The ring itself, being relatively electron-deficient, can engage in favorable hydrophobic interactions. nih.gov

Structural Role: The morpholine ring can serve as a rigid scaffold to correctly orient other functional groups (appendages) for optimal binding to a receptor or enzyme active site. nih.gov Its flexible chair conformation allows it to adapt to the topology of various binding pockets. nih.gov

Privileged Structure: Due to its frequent appearance in bioactive compounds, the morpholine ring is considered a "privileged structure." nih.govjchemrev.com This means it is a molecular framework that is likely to yield useful biological activity when appropriately substituted.

Utility in Herbicide, Fungicide, and Insecticide Research Programs

Morpholine derivatives are a well-established class of compounds in the agrochemical industry, valued for their broad-spectrum activity and effectiveness. nih.govatamankimya.com

Fungicides: Morpholine-based fungicides are particularly prominent. They often act as ergosterol (B1671047) biosynthesis inhibitors, disrupting the formation of fungal cell membranes. atamankimya.com A well-known example of a morpholine fungicide is Fenpropimorph. researchgate.net The development of novel morpholine derivatives continues to be a key strategy in overcoming fungal resistance to existing treatments.

Herbicides: Certain morpholine compounds have been developed as herbicides, demonstrating the scaffold's versatility in targeting different biological pathways in plants. atamankimya.com

Insecticides: Research has also explored morpholine derivatives for their insecticidal properties. nih.govatamankimya.com The structure-activity relationship of these compounds is actively studied to create new pesticides with improved efficacy and safety profiles. nih.gov The summarization of pesticide characteristics containing morpholine fragments is a key step in the development of novel agrochemicals. nih.govresearchgate.net

The table below provides examples of morpholine's role in agrochemical discovery.

| Agrochemical Class | Role of Morpholine Moiety | Example Compound Class |

| Fungicides | Acts as an ergosterol biosynthesis inhibitor, disrupting fungal cell membranes. atamankimya.com | Derivatives of morpholine used in cereals. atamankimya.com |

| Herbicides | Serves as a core scaffold for compounds with plant growth regulation activity. atamankimya.com | Various patented morpholine-containing herbicides. |

| Insecticides | Forms the basis for compounds with insecticidal activity. nih.gov | Pyridine derivatives incorporating a morpholine group. researchgate.net |

Advanced Materials Science Applications (e.g., specialty polymers, coatings)

Beyond life sciences, the morpholine structure finds utility in materials science. Morpholine itself is used as a component in waxes and polishes for automobiles, floors, and furniture. nih.gov It reacts with fatty acids to form effective emulsifying agents. As a polish containing these morpholine salts dries, the morpholine evaporates, leaving a water-resistant protective film. nih.gov

Derivatives of morpholine are also used in protective coatings and can be incorporated into polymer structures to impart specific properties. While direct applications of this compound in this area are not widely documented, the fundamental chemistry of the morpholine ring suggests its potential as a monomer or additive in the creation of specialty polymers and functional coatings.

Research into Corrosion Inhibition Mechanisms using Morpholine Salts

Morpholine and its derivatives are widely recognized as effective corrosion inhibitors, particularly for protecting carbon steel and other metals in industrial settings like steam boiler systems. atamankimya.comnih.govmdpi.com The mechanism of inhibition primarily involves the adsorption of the morpholine molecule or its salt onto the metal surface, forming a protective barrier that prevents contact with corrosive agents. researchgate.net

The inhibition process involves both physical and chemical adsorption. researchgate.netbohrium.com The nitrogen and oxygen atoms in the morpholine ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. mdpi.combohrium.com This forms a stable, protective film that blocks the electrochemical reactions responsible for corrosion. mdpi.commdpi.com

Recent studies have explored various morpholine salts as volatile corrosion inhibitors (VCIs), highlighting their effectiveness. For example, morpholine benzoate (B1203000) and morpholine carbonate have shown high inhibition efficiency due to the presence of multiple N and O atoms that form strong coordination bonds with iron. mdpi.com Electrochemical impedance spectroscopy (EIS) has confirmed that these inhibitors increase the charge transfer resistance at the metal-solution interface, indicating the formation of a robust protective layer. mdpi.com

The table below summarizes research findings on the efficiency of different morpholine-based corrosion inhibitors.

| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Key Finding |

| Morpholine Benzoate / Carbonate | Carbon Steel | Atmospheric Conditions | >85% | Forms a protective layer via physical and chemical adsorption. researchgate.netbohrium.com |

| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1 M HCl | 90.3% | Acts as a mixed-type inhibitor, forming a uniform adsorption film. mdpi.com |

| 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole (CMTD) | Mild Steel | 1 M HCl | 96.8% | Adsorption follows the Langmuir isotherm, indicating chemisorption. bohrium.com |

| Molecular hybrids with morpholine core | AISI 316 Stainless Steel | 0.5 mol·L⁻¹ H₂SO₄ | 86% | Compounds form a protective film on the steel surface. scirp.org |

Applications in Advanced Analytical Chemistry (e.g., chromatography)

In the field of analytical chemistry, compounds like this compound can serve several purposes. Due to its stable and well-defined structure, it can be used as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the identification and quantification of related substances. Its basic nature, conferred by the morpholine nitrogen, also makes it suitable for use as a component in buffer systems or as a pairing agent in ion-pair chromatography to improve the separation of acidic analytes. While specific, widespread applications in routine analytical methods are not extensively documented, its chemical properties make it a potentially useful tool in the development and validation of new analytical procedures.

Perspectives and Future Directions in 3 4 Chlorobenzyl Morpholine Research

Innovations in Sustainable Synthesis and Scalable Production

The synthesis of N-substituted morpholines, including 3-(4-Chlorobenzyl)morpholine, has traditionally relied on methods such as the alkylation of amines with benzyl (B1604629) halides. While versatile, these methods often generate significant stoichiometric waste, prompting the need for more environmentally friendly or "green" synthetic routes. morressier.com The development of sustainable and scalable production methods is a key area of future research, focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Recent advancements have demonstrated promising alternatives. For instance, a rapid and green procedure for synthesizing N-(4-chlorobenzyl)morpholine has been developed using the Leuckart reaction. morressier.com This method is notable for its efficiency and sustainability, as it requires no toxic or expensive reagents or solvents, needs no catalyst, and produces no waste. morressier.com The reaction, conducted at 220°C, reaches completion in just three minutes, yielding 82% of the final product. morressier.com This stands in contrast to other green methods, such as the direct coupling of benzyl alcohols and secondary amines with iron catalysts, which produced N-(4-chlorobenzyl)morpholine with a lower yield of only 40%. morressier.com

Another innovative approach focuses on the de novo synthesis of the morpholine (B109124) ring itself using multicomponent reactions (MCRs). acs.org The Ugi tetrazole reaction, followed by an intramolecular SN2 cyclization, allows for the creation of highly substituted morpholines from simple building blocks. acs.org This strategy provides a versatile platform for generating diverse morpholine scaffolds that can be further modified, offering a pathway to scalable and diverse libraries of compounds like this compound. acs.org

Future research in this area will likely focus on optimizing these green methodologies for industrial-scale production. This includes exploring continuous flow processes, utilizing renewable feedstocks, and developing even more efficient catalytic systems to further reduce the environmental impact of synthesis.

Table 1: Comparison of Synthesis Methods for N-(4-Chlorobenzyl)morpholine

| Method | Key Features | Yield | Advantages | Reference |

|---|---|---|---|---|

| Traditional Alkylation | Alkylation of morpholine with a benzyl halide | Variable | Simple, versatile | morressier.com |

| Iron-Catalyzed Coupling | Direct coupling of benzyl alcohol and morpholine | 40% | Uses benign iron catalyst | morressier.com |

| Leuckart Reaction | Reaction at 220°C for 3 minutes | 82% | Rapid, no catalyst, no waste, environmentally friendly | morressier.com |

| Multicomponent Reaction (MCR) | De novo synthesis followed by cyclization | Moderate to good | High diversity, scalable | acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds, including derivatives of this compound. nih.govnih.gov These computational tools can accelerate the drug discovery cycle by predicting molecular properties, identifying synthesizable targets, and optimizing molecular structures for specific biological activities. nih.govnih.gov

For a compound like this compound, AI and ML can be employed in several ways. Generative AI models can design new molecules with enhanced properties by learning from vast datasets of existing chemical structures and their activities. arxiv.org These models can explore novel chemical spaces to propose new scaffolds that are dissimilar to known compounds but possess high predicted affinity for a biological target. arxiv.org For example, in the context of designing new morpholine-substituted inhibitors, machine learning can help identify key structural features that enhance potency and selectivity. mdpi.com

Furthermore, ML algorithms can predict the outcome of chemical reactions, aiding in the design of efficient synthetic routes. azolifesciences.com This computer-aided synthesis planning (CASP) can significantly reduce the time and resources spent on trial-and-error laboratory work. nih.gov By analyzing vast reaction databases, these tools can suggest optimal reaction conditions and even anticipate potential side products.

Exploration of Novel Chemical Reactivity and Transformations

While the synthesis of this compound is well-established, the exploration of its novel chemical reactivity and transformations remains a fertile ground for future research. The morpholine ring is a versatile scaffold, and understanding its potential for further functionalization can unlock new derivatives with unique properties. acs.orgchemicalbook.com

Future studies could investigate reactions that modify the core structure of this compound. For instance, developing catalytic methods for C-H activation could allow for the direct installation of new functional groups onto the morpholine or the chlorobenzyl rings, bypassing the need for pre-functionalized starting materials. Such transformations would provide efficient access to a wider range of analogs.

The reactivity of the secondary amine within the morpholine structure can be further exploited. While reactions like acylation, sulfonation, and reductive amination are known, exploring novel catalytic cycles could lead to unprecedented transformations. acs.org For example, acid-catalyzed rearrangements or ring-expansion cascades, which have been observed in other heterocyclic systems, could potentially lead to entirely new molecular skeletons starting from the this compound framework. mdpi.comacs.org

Investigating the compound's behavior under various reaction conditions, such as photoredox catalysis or electrochemical synthesis, could also reveal novel reactivity pathways. These modern synthetic techniques can enable transformations that are difficult to achieve through traditional thermal methods, opening up new avenues for creating complex and diverse molecular architectures.

Interdisciplinary Research Opportunities for Expanded Applications

The inherent structural features of the morpholine ring make it a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. e3s-conferences.org This versatility creates numerous interdisciplinary research opportunities to expand the applications of this compound.

In medicinal chemistry , the morpholine moiety is known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. acs.org Numerous morpholine derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. mdpi.come3s-conferences.orgnih.gov Future research could involve screening this compound and its newly synthesized derivatives against a variety of biological targets. Collaborative efforts between synthetic chemists, pharmacologists, and biochemists will be crucial to identify and optimize lead compounds for therapeutic development.

In the field of agrochemicals , morpholine derivatives have found use as fungicides and herbicides. e3s-conferences.org The demand for new, effective, and environmentally benign crop protection agents provides an opportunity to evaluate the potential of this compound in this sector. This would require collaboration with agricultural scientists and plant biologists to test for desired activities and assess environmental impact.

In materials science , the unique properties of the morpholine ring can be harnessed in the development of new polymers and functional materials. e3s-conferences.org For example, morpholine derivatives can act as curing agents or stabilizers. Research into incorporating this compound into polymer backbones or as a component in functional coatings could lead to materials with novel thermal or mechanical properties. Such endeavors would necessitate partnerships between organic chemists and polymer scientists.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Chlorobenzyl)morpholine, and how can reaction efficiency be improved?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a reported method involves reacting morpholine with 4-chlorobenzyl chloride under basic conditions, yielding this compound at 40% efficiency after column chromatography (SiO₂, CH₂Cl₂/EtOAc gradient) . Optimization strategies include exploring alternative catalysts (e.g., phase-transfer catalysts), solvent systems (e.g., DMF or THF), or microwave-assisted synthesis to enhance reaction rates and yields. Monitoring intermediates via TLC and optimizing stoichiometry are critical steps .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals confirm its structure?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.21–7.37 ppm), morpholine protons (δ 2.26–3.74 ppm), and the benzyl CH₂ group (δ 3.45 ppm) are observed. The absence of unreacted starting material peaks (e.g., morpholine NH) confirms successful synthesis .

- IR Spectroscopy : Peaks at ~2810 cm⁻¹ (C-H stretching) and ~1100 cm⁻¹ (C-O-C morpholine) are characteristic. Absence of OH/NH stretches rules out impurities .

- Mass Spectrometry : A molecular ion peak at m/z corresponding to the molecular weight (e.g., 211.7 g/mol) validates purity .

Q. What purification methods are most effective for isolating this compound, and how is purity validated?

Column chromatography (SiO₂, CH₂Cl₂/EtOAc) is widely used, with TLC monitoring (Rf ~0.5 in 80:20 CH₂Cl₂/EtOAc) . Recrystallization from ethanol or hexane/EtOAC mixtures can further enhance purity. Purity is validated via HPLC (≥95% area) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications to the benzyl or morpholine groups influence the biological activity of this compound derivatives?

Substitutions at the benzyl ring (e.g., electron-withdrawing groups like -NO₂) or morpholine nitrogen (e.g., acylations) modulate bioactivity. For instance, this compound derivatives exhibit H1R antagonism (IC₅₀ ~0.1 µM) when conjugated to naphthyridine scaffolds, highlighting the role of the morpholine moiety in receptor binding . Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like cytochrome P450 enzymes .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across studies?

Discrepancies (e.g., 40% vs. 76% yields) arise from variations in reaction conditions (temperature, solvent polarity) or purification efficiency. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., molar ratio, catalyst loading). For example, increasing reaction time from 6 to 24 hours improved yields by 20% in analogous morpholine syntheses .

Q. How can computational tools predict the stability and reactivity of this compound in different environments?

Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and electrostatic potential surfaces to predict degradation pathways (e.g., hydrolysis at the morpholine oxygen). Solubility parameters (logP ~2.5) and pKa (~7.1) are estimated using software like ACD/Labs to guide formulation stability . Hirshfeld surface analysis, as applied in related compounds, can further analyze crystal packing and intermolecular interactions .

Q. What in silico approaches are used to design novel derivatives with enhanced pharmacological profiles?

QSAR models correlate structural descriptors (e.g., topological polar surface area, logP) with activity data. For example, introducing sulfonyl or carbonyl groups at the morpholine nitrogen improved CYP450 inhibition (Ki < 1 µM) in analogs . Molecular dynamics simulations (e.g., GROMACS) assess binding mode stability in target proteins like 11β-HSD1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.